

# Assessing the Synergistic Effects of GSK's Oncology Portfolio: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |
|----------------------|------------|-----------|
| Compound Name:       | GSK1790627 |           |
| Cat. No.:            | B8822579   | Get Quote |

A Note on **GSK1790627**: Initial searches for "**GSK1790627**" did not yield any publicly available information. This designation may refer to an early-stage preclinical compound, an internal identifier, or a discontinued program. Consequently, this guide will focus on synergistic data available for key oncology assets within GSK's publicly disclosed pipeline.

This guide provides a comparative analysis of the synergistic effects of several GSK anticancer drugs in combination with other therapeutic agents. The information is intended for researchers, scientists, and drug development professionals, offering a summary of preclinical rationale and clinical trial data.

## Dostarlimab (Jemperli): A PD-1 Inhibitor Powering Combinations

Dostarlimab is a humanized monoclonal antibody that targets the programmed cell death protein-1 (PD-1). By blocking the interaction of PD-1 with its ligands, PD-L1 and PD-L2, dostarlimab restores T-cell-mediated anti-tumor immunity. Preclinical studies have suggested that combining PD-1/PD-L1 inhibitors with chemotherapy or other targeted agents can have synergistic effects.[1]

### Synergy with Chemotherapy (Carboplatin and Paclitaxel)

Preclinical rationale suggests that the immunogenic cell death induced by chemotherapy can enhance the efficacy of immune checkpoint inhibitors like dostarlimab.



Clinical Evidence: The RUBY Trial

The Phase III RUBY trial (NCT03981796) evaluated the efficacy and safety of dostarlimab in combination with carboplatin and paclitaxel in patients with primary advanced or recurrent endometrial cancer.[2][3]

Table 1: Key Efficacy Outcomes from the RUBY Trial (Part 1)[3]

| Endpoint                                 | Dostarlimab +<br>Chemotherapy | Placebo +<br>Chemotherapy | Hazard Ratio<br>(95% CI) | P-value |
|------------------------------------------|-------------------------------|---------------------------|--------------------------|---------|
| Overall<br>Population                    |                               |                           |                          |         |
| Progression-Free<br>Survival (PFS)       | Not Reported                  | Not Reported              | 0.69 (0.54-0.89)         | 0.0020  |
| dMMR/MSI-H<br>Population                 |                               |                           |                          |         |
| Progression-Free<br>Survival (PFS)       | 30.3 months                   | 7.7 months                | 0.29 (0.17-0.50)         | <0.0001 |
| Overall Survival<br>(OS) at 24<br>months | Not Reported                  | Not Reported              | 0.32 (0.17-0.63)         | 0.0002  |

Experimental Protocol: RUBY Trial (Part 1)[2][3]

- Study Design: A global, randomized, double-blind, placebo-controlled Phase III trial.[3]
- Patient Population: Patients with primary advanced (Stage III or IV) or first recurrent endometrial cancer.[3]
- Treatment Arms:
  - Arm 1: Dostarlimab (500 mg) plus carboplatin and paclitaxel every 3 weeks for 6 cycles,
     followed by dostarlimab (1000 mg) monotherapy every 6 weeks for up to 3 years.[3]



- Arm 2: Placebo plus carboplatin and paclitaxel every 3 weeks for 6 cycles, followed by placebo every 6 weeks for up to 3 years.[3]
- Primary Endpoints: Progression-free survival (PFS) and overall survival (OS).[3]



Click to download full resolution via product page

Figure 1: RUBY Trial Experimental Workflow.

### **Synergy with PARP Inhibitor (Niraparib)**

Preclinical studies have indicated a synergistic relationship between PARP inhibitors and immune checkpoint inhibitors.[4][5] PARP inhibition can lead to DNA damage and increase tumor mutational burden, potentially making tumors more immunogenic and responsive to PD-1 blockade.

Clinical Evidence: The OPAL and MOONSTONE Trials

The OPAL (NCT03574779) and MOONSTONE/GOG-3032 (NCT03955471) phase II trials investigated the combination of niraparib and dostarlimab in patients with advanced solid tumors.

Table 2: Efficacy of Niraparib and Dostarlimab Combination in Ovarian Cancer[6]



| Trial           | Patient<br>Population                    | Objective<br>Response<br>Rate (ORR) | Disease<br>Control Rate<br>(DCR) | Median<br>Progression-<br>Free Survival<br>(PFS) |
|-----------------|------------------------------------------|-------------------------------------|----------------------------------|--------------------------------------------------|
| OPAL (Cohort A) | Platinum-<br>Resistant<br>Ovarian Cancer | 17.1%                               | 73.2%                            | 7.9 months                                       |

Experimental Protocol: OPAL Trial (Cohort A)[7]

- Study Design: A single-arm, open-label, phase II trial.
- Patient Population: Patients with platinum-resistant ovarian cancer who had received 1-2 prior lines of therapy.
- · Treatment Regimen:
  - Niraparib: 200 mg or 300 mg orally once daily.
  - Dostarlimab: 500 mg intravenously every 3 weeks for 4 cycles, then 1000 mg every 6 weeks.
  - Bevacizumab: 15 mg/kg intravenously every 3 weeks.
- Primary Endpoint: Objective response rate (ORR).

# Belantamab Mafodotin (Blenrep): An Anti-BCMA ADC with Synergistic Potential

Belantamab mafodotin is an antibody-drug conjugate (ADC) that targets B-cell maturation antigen (BCMA), a protein highly expressed on multiple myeloma cells.[8] Upon binding to BCMA, the ADC is internalized, and the cytotoxic agent monomethyl auristatin F (MMAF) is released, leading to cancer cell death.[8] Preclinical studies have shown that belantamab mafodotin has synergistic anti-tumor activity when combined with standard-of-care agents in multiple myeloma.[2]



## Synergy with Proteasome Inhibitor (Bortezomib) and Dexamethasone

Preclinical in vitro studies have demonstrated that combining belantamab mafodotin with bortezomib leads to synergistic activity in multiple myeloma cell lines.[2]

Clinical Evidence: The DREAMM-7 Trial

The Phase III DREAMM-7 trial (NCT04246047) compared the efficacy of belantamab mafodotin in combination with bortezomib and dexamethasone (BVd) versus daratumumab, bortezomib, and dexamethasone (DVd) in patients with relapsed/refractory multiple myeloma. [4]

Table 3: Key Efficacy Outcomes from the DREAMM-7 Trial[4]

| Endpoint                                   | Belantamab Mafodotin + Bortezomib + Dexamethasone (BVd) | Daratumumab +<br>Bortezomib +<br>Dexamethasone<br>(DVd) | Hazard Ratio (95%<br>CI) |
|--------------------------------------------|---------------------------------------------------------|---------------------------------------------------------|--------------------------|
| Median Progression-<br>Free Survival (PFS) | 36.6 months                                             | 13.4 months                                             | 0.41 (0.31-0.53)         |
| Overall Survival (OS)                      | Not Reached                                             | Not Reached                                             | 0.57 (0.40-0.80)         |

Experimental Protocol: DREAMM-7 Trial[4][9]

- Study Design: A global, randomized, open-label, Phase III head-to-head trial.[6]
- Patient Population: Patients with relapsed/refractory multiple myeloma who had received at least one prior line of therapy.[6]
- Treatment Arms:
  - Arm A: Belantamab mafodotin (2.5 mg/kg IV Q3W) + Bortezomib (1.3 mg/m²) + Dexamethasone.[6]



- Arm B: Daratumumab + Bortezomib + Dexamethasone.
- Primary Endpoint: Progression-free survival (PFS).[4]



Click to download full resolution via product page

Figure 2: DREAMM-7 Trial Experimental Workflow.

## Synergy with Immunomodulatory Agent (Pomalidomide) and Dexamethasone

Preclinical evidence also supports the synergistic combination of belantamab mafodotin with immunomodulatory drugs like pomalidomide.[2]

Clinical Evidence: The DREAMM-8 Trial

The Phase III DREAMM-8 trial (NCT04484623) evaluated belantamab mafodotin in combination with pomalidomide and dexamethasone (BPd) versus pomalidomide, bortezomib, and dexamethasone (PVd) in patients with relapsed/refractory multiple myeloma.[10]

Table 4: Key Efficacy Outcomes from the DREAMM-8 Trial[11]



| Endpoint                           | Belantamab Mafodotin + Pomalidomide + Dexamethason e (BPd) | Pomalidomide<br>+ Bortezomib<br>+<br>Dexamethason<br>e (PVd) | Hazard Ratio<br>(95% CI) | P-value |
|------------------------------------|------------------------------------------------------------|--------------------------------------------------------------|--------------------------|---------|
| 12-month Progression-Free Survival | 71% (63-78)                                                | 51% (42-60)                                                  | 0.52 (0.37-0.73)         | <0.001  |
| Overall<br>Response Rate<br>(ORR)  | 77% (70-84)                                                | 72% (64-79)                                                  | -                        | -       |
| Complete<br>Response or<br>better  | 40% (32-48)                                                | 16% (11-23)                                                  | -                        | -       |

Experimental Protocol: DREAMM-8 Trial[1][10]

- Study Design: A Phase 3, randomized, open-label trial.[10]
- Patient Population: Lenalidomide-exposed patients with relapsed or refractory myeloma after at least one line of therapy.[11]
- Treatment Arms:
  - BPd group: Belantamab mafodotin, pomalidomide, and dexamethasone.[11]
  - PVd group: Pomalidomide, bortezomib, and dexamethasone.[11]
- Primary Endpoint: Progression-free survival.[11]

### **Signaling Pathway Diagrams**





Click to download full resolution via product page

Figure 3: Simplified PD-1 Signaling Pathway.



Click to download full resolution via product page

Figure 4: Belantamab Mafodotin Mechanism of Action.

### Conclusion

The combination of GSK's oncology assets with other anticancer drugs demonstrates significant synergistic potential, translating into improved clinical outcomes in various cancer types. Dostarlimab, in combination with chemotherapy and PARP inhibitors, has shown promising efficacy in endometrial and other solid tumors. Belantamab mafodotin, when combined with standard-of-care agents, has significantly improved progression-free survival in relapsed/refractory multiple myeloma. These findings underscore the importance of rational combination strategies in advancing cancer therapy. Further research is warranted to elucidate the precise molecular mechanisms of synergy and to identify patient populations most likely to benefit from these combination regimens.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. Overall survival in patients with endometrial cancer treated with dostarlimab plus carboplatin-paclitaxel in the randomized ENGOT-EN6/GOG-3031/RUBY trial PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Belantamab mafodotin plus bortezomib and dexamethasone in patients with relapsed or refractory multiple myeloma (DREAMM-7): updated overall survival analysis from a global, randomised, open-label, phase 3 trial PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ascopubs.org [ascopubs.org]
- 7. Niraparib, Dostarlimab, and Bevacizumab as Combination Therapy in Pretreated,
   Advanced Platinum-Resistant Ovarian Cancer: Findings From Cohort A of the OPAL Phase II
   Trial PMC [pmc.ncbi.nlm.nih.gov]
- 8. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. Belantamab Mafodotin with Pomalidomide and Dexamethasone in Relapsed/Refractory Multiple Myeloma: A Comprehensive Exposure-Response Analysis of the DREAMM-8 Study
   PMC [pmc.ncbi.nlm.nih.gov]
- 11. binasss.sa.cr [binasss.sa.cr]
- To cite this document: BenchChem. [Assessing the Synergistic Effects of GSK's Oncology Portfolio: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8822579#assessing-the-synergistic-effects-of-gsk1790627-with-other-anticancer-drugs]

#### **Disclaimer & Data Validity:**



The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com